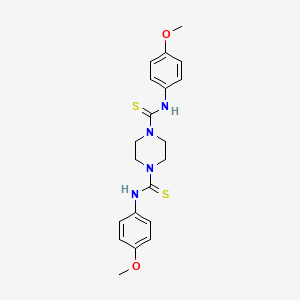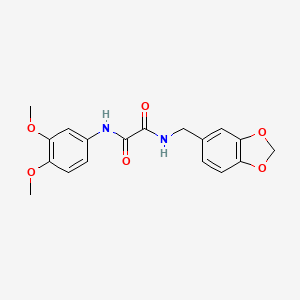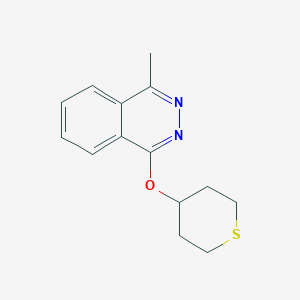
3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide” is a chemical compound . It is a derivative of dichlorobenzamide .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives, including “3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide”, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of “3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide” and other dichlorobenzamide derivatives has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide” include the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds . The reactions occur in N,N′-dimethylformamide solution at 60 °C .Applications De Recherche Scientifique
Crystal Structure Analysis
Studies on related compounds, such as 3-Acetoxy-2-methyl-N-(4-nitrophenyl)benzamide, highlight the importance of the amide functional group in organic and bioorganic chemistry due to its wide range of uses in biological, pharmaceutical, industrial, and agricultural sectors. Crystal structure determination through X-ray diffraction provides insights into molecular geometries and bonding, facilitating the understanding of substance properties and reactivity (Kansız et al., 2018).
Synthesis and Characterization
The synthesis of related benzamide compounds, such as 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, involves multiple steps including refluxing, treatment with thionyl chloride, and characterization through spectroscopic and elemental analysis. These processes are crucial for confirming the structures of synthesized compounds and for exploring their potential applications in various fields (Saeed et al., 2010).
Antimicrobial Activity
Research on thiourea derivatives related to 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide demonstrates significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of novel anti-microbial agents with antibiofilm properties, highlighting the relevance of such compounds in addressing bacterial resistance (Limban et al., 2011).
Antidiabetic and Antitumor Potential
Investigations into N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential underscore their effectiveness as inhibitors against α-glucosidase and α-amylase enzymes. Moreover, some compounds exhibit antimicrobial potential, indicating a broad spectrum of biological activities that could lead to the development of new therapeutic agents (Thakal et al., 2020). Additionally, benzothiazole derivatives have been synthesized and evaluated for potent antitumor activities, demonstrating significant inhibitory effects on tumor growth and suggesting their potential as cancer therapeutic agents (Yoshida et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that benzamide derivatives can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.
Result of Action
Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Propriétés
IUPAC Name |
3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-17(12-3-2-4-13(8-12)18(20)21)14(19)9-5-10(15)7-11(16)6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOTCMHAACAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(E)-But-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)


![(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B2748437.png)


![2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2748443.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2748450.png)
![methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2748451.png)